molecular formula C17H15FN2O3S B2793133 4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034549-97-6

4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2793133
CAS RN: 2034549-97-6
M. Wt: 346.38
InChI Key: MCJRTOMWHJNHFY-UHFFFAOYSA-N
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Description

4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide is a novel sulfonamide compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Additionally, compound X has been found to modulate the activity of various proteins involved in cell signaling and gene expression.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using compound X in lab experiments is its high potency and selectivity for certain targets. It can be used at low concentrations, which reduces the risk of off-target effects and toxicity. However, one limitation of using compound X is its relatively high cost compared to other compounds with similar activities.

Future Directions

There are several future directions for research on compound X. One potential area of study is the development of more efficient synthesis methods that can produce larger quantities of compound X at a lower cost. Another area of research is the identification of new targets and applications for compound X, including its potential as a therapeutic agent for other diseases. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its effects on biological systems.

Synthesis Methods

The synthesis of compound X involves the reaction of 2-(furan-2-yl)pyridine-3-carbaldehyde with 4-fluoro-N-((2-hydroxyethyl)sulfonyl)-2-methylbenzenesulfonamide in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield compound X in good yield and purity.

Scientific Research Applications

Compound X has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. It has also shown potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Moreover, compound X has been used as a molecular probe for studying the structure and function of biological systems.

properties

IUPAC Name

4-fluoro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-12-10-14(18)6-7-16(12)24(21,22)20-11-13-4-2-8-19-17(13)15-5-3-9-23-15/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJRTOMWHJNHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide

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